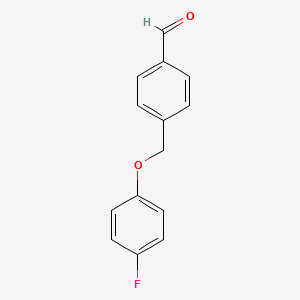

4-((4-Fluorophenoxy)methyl)benzaldehyde

Description

4-((4-Fluorophenoxy)methyl)benzaldehyde is a benzaldehyde derivative featuring a fluorophenoxy methyl substituent at the para position of the aromatic ring. This compound has garnered significant attention in medicinal chemistry due to its role as a precursor in synthesizing semicarbazones with potent anticonvulsant activity . Its structural uniqueness lies in the combination of a lipophilic 4-fluorophenoxy group and an aldehyde moiety, which facilitates condensation reactions to form biologically active derivatives. Preclinical studies highlight its exceptional protective index (>300) in the maximal electroshock (MES) seizure model, surpassing standard anticonvulsants like carbamazepine and phenytoin .

Properties

IUPAC Name |

4-[(4-fluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYETVVPGWXCRFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 4-fluorophenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate.

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidizing Agent: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 4-((4-Fluorophenoxy)methyl)benzoic acid.

Reduction: 4-((4-Fluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Fluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity of benzaldehyde derivatives is highly sensitive to substituent position and electronic properties. Key analogs include:

- Substituent Position: The para-fluorine in this compound enhances lipophilicity and metabolic stability compared to meta-fluorine analogs (e.g., 4-(3-Fluorophenoxy)benzaldehyde, similarity score 0.97 ), which may exhibit reduced target binding due to steric or electronic mismatches.

- Electron-Withdrawing Groups: p-Nitrophenyl semicarbazones () retain anticonvulsant activity without requiring a primary amino group, suggesting divergent mechanisms (e.g., glycine receptor modulation) compared to fluorophenoxy derivatives .

Pharmacokinetic and Metabolic Profiles

- Metabolic Stability: this compound semicarbazone undergoes extensive metabolism in rats, with 74% of radioactivity excreted in urine and a major carboxylic acid metabolite identified . Despite this, the parent compound’s intact structure is critical for activity, as metabolites like 1-[4-(4-fluorophenoxy)benzoyl]semicarbazide are inactive .

- Tissue Distribution: The compound’s lipophilic nature enables widespread tissue distribution, particularly in fatty tissues, with a tissue half-life of 14 days . This contrasts with less lipophilic analogs (e.g., 4-Phenoxybenzaldehyde), which may exhibit faster clearance.

Mechanistic Insights

- Anticonvulsant Mechanism: Fluorophenoxy derivatives likely act via voltage-gated sodium channel modulation or glycine receptor enhancement, as suggested by their efficacy in the MES model . In contrast, p-nitrophenyl semicarbazones may target GABAergic pathways .

- Protective Index : The compound’s high protective index (>300) reflects a favorable safety profile, whereas carbamazepine and phenytoin have indices of ~15–30 .

Biological Activity

4-((4-Fluorophenoxy)methyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a fluorophenoxy methyl substituent. Its unique structure, featuring a fluorine atom at the para position, enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C15H14F O. The presence of both the fluorophenoxy and methyl groups influences its reactivity, allowing it to act as an electrophile in biological systems. This compound can undergo various reactions, including oxidation to form 4-((4-Fluorophenoxy)methyl)benzoic acid and reduction to yield 4-((4-Fluorophenoxy)methyl)benzyl alcohol.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems, potentially inhibiting certain enzymes or interfering with cellular pathways. This mechanism underlies its observed biological effects, including antimicrobial and anticancer properties .

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against fungal strains such as Candida albicans and Cryptococcus neoformans.

- Anticancer Properties : The compound has been evaluated for its potential in cancer treatment, demonstrating cytotoxic effects on cancer cell lines. Its ability to inhibit cell proliferation suggests a mechanism that may involve apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against C. albicans | |

| Antifungal | Inhibitory effects on C. neoformans | |

| Anticancer | Cytotoxicity in cancer cell lines |

Case Studies

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory activity against C. neoformans, with minimum inhibitory concentrations (MICs) ranging from 0.015 to >4 mg/L . This suggests its potential as a therapeutic agent for fungal infections.

- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it inhibited cell growth significantly compared to controls. The study indicated that treatment with varying concentrations led to increased apoptosis markers in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.